Ethyl 3-amino-2,2-dimethylbutanoate

Lipophilicity ADME β-Amino Acid Esters

Ethyl 3-amino-2,2-dimethylbutanoate (CAS 1350712-25-2) is a β2,2-geminally disubstituted β-amino acid ethyl ester with molecular formula C8H17NO2 and molecular weight 159.23 g/mol. It features a chiral center at the C3 position bearing a primary amine, an ethyl ester at C1, and a sterically demanding gem-dimethyl quaternary carbon at C2 that imposes conformational restriction.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13277707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2,2-dimethylbutanoate
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C(C)N
InChIInChI=1S/C8H17NO2/c1-5-11-7(10)8(3,4)6(2)9/h6H,5,9H2,1-4H3
InChIKeyRRBLUYXJXGRPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-2,2-Dimethylbutanoate Procurement Guide – Key Physicochemical & Structural Differentiation Data for Research Sourcing


Ethyl 3-amino-2,2-dimethylbutanoate (CAS 1350712-25-2) is a β2,2-geminally disubstituted β-amino acid ethyl ester with molecular formula C8H17NO2 and molecular weight 159.23 g/mol [1]. It features a chiral center at the C3 position bearing a primary amine, an ethyl ester at C1, and a sterically demanding gem-dimethyl quaternary carbon at C2 that imposes conformational restriction [2]. The compound is commercially available in racemic form (minimum purity 95%) as well as enantiopure (3R)- and (3S)-configurations, and as its hydrochloride salt (CAS 2375274-07-8) [1][3]. Its computed XLogP3-AA of 0.8, topological polar surface area of 52.3 Ų, and 4 rotatable bonds distinguish it from simpler β-amino ester analogs in terms of lipophilicity and conformational behavior [1].

Why Ethyl 3-Amino-2,2-Dimethylbutanoate Cannot Be Replaced by Simpler β-Amino Esters – Structural Rationale for Informed Procurement


Ethyl 3-amino-2,2-dimethylbutanoate belongs to the β2,2-amino acid ester subclass wherein the C2 carbon bears two methyl substituents, creating a quaternary center directly adjacent to both the ester carbonyl and the chiral C3-amine [1]. This gem-dimethyl substitution fundamentally alters lipophilicity (XLogP3-AA = 0.8 vs. -0.1 for the non-gem-dimethyl analog ethyl 3-aminobutanoate), molecular complexity (complexity index 143 vs. 93.1), and conformational freedom via the Thorpe–Ingold effect [2]. In peptidomimetic design, 3-substituted-2,2-dimethyl-β-amino acid residues have been explicitly validated as conformational restriction templates that cannot be functionally replaced by non-gem-disubstituted β-amino acids [3]. In synthetic route design, the gem-dimethyl group is structurally required for key downstream transformations such as Dieckmann condensations en route to 3,3-dimethylpiperidone pharmacophores [4]. Substituting a generic β-amino ester such as ethyl 3-aminobutanoate eliminates the quaternary center and with it the conformational bias, lipophilicity shift, and synthetic compatibility that justify this compound's selection.

Quantitative Differentiation Evidence for Ethyl 3-Amino-2,2-Dimethylbutanoate vs. Closest Analogs – Head-to-Head Data for Procurement Decision-Making


Lipophilicity Shift: XLogP3-AA of 0.8 vs. -0.1 for Non-Gem-Dimethyl Analog Ethyl 3-Aminobutanoate

Ethyl 3-amino-2,2-dimethylbutanoate exhibits a computed XLogP3-AA of 0.8, compared to -0.1 for the direct structural analog ethyl 3-aminobutanoate (CAS 5303-65-1), which lacks the gem-dimethyl substitution at C2 [1][2]. Both values were computed using the same XLogP3 3.0 algorithm (PubChem), ensuring direct comparability. The +0.9 log-unit difference corresponds to an approximately 8-fold higher predicted octanol-water partition coefficient for the target compound, indicating meaningfully increased lipophilicity attributable solely to the two additional methyl groups at the quaternary C2 center [1].

Lipophilicity ADME β-Amino Acid Esters

Molecular Complexity and Steric Bulk: Complexity Index 143 vs. 93.1 for Non-Gem-Dimethyl Analog

The target compound has a molecular complexity index of 143 (PubChem Cactvs 3.4.8.18), compared to 93.1 for ethyl 3-aminobutanoate [1][2]. This +49.9 unit difference (a 54% increase) reflects the presence of the quaternary C2 carbon bearing two methyl groups, which increases the heavy atom count from 9 to 11 and introduces a stereogenic center adjacent to a fully substituted carbon [1][2]. The molecular weight increases correspondingly from 131.17 to 159.23 g/mol (Δ = +28.06 Da, +21.4%) [1]. The topological polar surface area remains identical at 52.3 Ų for both compounds, indicating that the increased lipophilicity of the target arises from additional hydrophobic surface area rather than reduced polarity [1][2].

Molecular Complexity Steric Hindrance β-Amino Acid Esters

Conformational Restriction: Validated Gem-Dimethyl β-Amino Acid Template for Peptidomimetic Design vs. Flexible Non-Gem-Dimethyl Analogs

Hayashi et al. (1998) demonstrated that 3-substituted-2,2-dimethyl-β-amino acid residues function as effective conformational restriction units in peptidomimetic design, specifically validating this scaffold in GPIIb/IIIa integrin antagonists [1]. The gem-dimethyl group at C2 imposes torsional constraint via the Thorpe–Ingold (angle compression) effect, reducing the accessible conformational space of the β-amino acid backbone compared to non-gem-disubstituted β-amino acids such as ethyl 3-aminobutanoate [1][2]. While the rotatable bond count is identical (4 bonds) for both the target compound and its non-dimethylated analog, the presence of the quaternary C2 center restricts the actual conformational ensemble accessible at physiological temperatures—an effect that is qualitatively well-established for gem-dimethyl β-amino acids in the peptidomimetic literature but lacks a single quantitative torsion-angle measurement directly comparing these two specific esters [3]. IRIS Biotech notes that β,β-dimethylated amino acids, when incorporated at the P1′ position of peptide substrates, confer resistance to serine proteases including DPP IV, DPP8, FAPα, α-lytic protease, trypsin, and chymotrypsin [4].

Conformational Restriction Peptidomimetics Thorpe–Ingold Effect

Synthetic Route Compatibility: Essential Intermediate in Norbenzomorphan Synthesis Requiring Gem-Dimethyl Quaternary Center

US Patent 5,945,535 (Boehringer Ingelheim KG) explicitly teaches the use of ethyl 3-amino-2,2-dimethylbutanoate derivatives as essential intermediates in a multi-step norbenzomorphan synthesis [1]. In this route, the compound is generated via Reformatsky reaction of a benzylcyanide with ethyl bromoisobutylbutyrate, followed by selective imine reduction [1]. The resulting ethyl 3-amino-2,2-dimethylbutanoate derivative then undergoes Michael addition with ethyl acrylate, and the gem-dimethyl group at C2 is structurally indispensable for the subsequent Dieckmann ester condensation that forms the 3,3-dimethylpiperidone ring system [1]. Substituting a non-gem-dimethyl β-amino ester (e.g., ethyl 3-aminobutanoate) in this sequence would eliminate the quaternary carbon required for the Dieckmann cyclization to proceed with the correct regiochemistry and would yield an undesired piperidone substitution pattern, fundamentally breaking the synthetic route .

Norbenzomorphan Synthesis Dieckmann Condensation 3,3-Dimethylpiperidone

Enantiomeric Procurement Options: Racemate, (3R)-, and (3S)-Enantiopure Forms with Defined Stereochemistry vs. Single-Configuration or Racemate-Only Analogs

Ethyl 3-amino-2,2-dimethylbutanoate is commercially available in three distinct stereochemical forms: racemic (CAS 1350712-25-2, ≥95% purity, AKSci) , (3R)-enantiomer (CAS 2580095-60-7, ≥95% purity) [1], and (3S)-enantiomer (CAS 2580101-94-4) . This contrasts with the simpler non-gem-dimethyl analog ethyl 3-aminobutanoate, which is also available in racemic and enantiopure forms but lacks the enhanced configurational stability potentially imparted by the adjacent quaternary C2 center that may reduce racemization risk at the C3 stereocenter during synthesis and storage [2]. The (3R)-enantiomer is priced at approximately $827–$946 per 0.05–0.5 g from Enamine (2025 pricing), reflecting the added value of enantiopure material [1]. The hydrochloride salt (CAS 2375274-07-8) is additionally available to enhance aqueous solubility for biological assay applications [3].

Chiral Building Block Enantiopure Synthesis Asymmetric Catalysis

High-Value Application Scenarios for Ethyl 3-Amino-2,2-Dimethylbutanoate – Where This Compound Delivers Differentiated Utility


Peptidomimetic Drug Discovery Requiring Conformationally Restricted β-Amino Acid Building Blocks

In programs designing peptidomimetic inhibitors where backbone pre-organization is critical for target binding, ethyl 3-amino-2,2-dimethylbutanoate provides a validated gem-dimethyl conformational restriction template. Hayashi et al. (1998) demonstrated that 3-substituted-2,2-dimethyl-β-amino acid residues effectively restrict conformational flexibility in GPIIb/IIIa integrin antagonists, establishing a precedent for this scaffold in bioactive peptidomimetic design [1]. The XLogP3-AA of 0.8 (vs. -0.1 for the non-gem-dimethyl analog) provides a lipophilicity advantage for membrane-permeable peptidomimetics, while the quaternary C2 center may confer proteolytic stability when the residue is incorporated at enzyme cleavage sites, as documented for β,β-dimethyl amino acids against DPP IV, trypsin, and chymotrypsin [2][3]. Researchers should procure the enantiopure (3R)- or (3S)-form (CAS 2580095-60-7 or 2580101-94-4) to ensure stereochemical fidelity in peptide coupling reactions.

Norbenzomorphan and 3,3-Dimethylpiperidone Scaffold Synthesis for Sigma Receptor Ligand Development

For medicinal chemistry groups targeting sigma-1/sigma-2 receptor modulators based on the norbenzomorphan scaffold, ethyl 3-amino-2,2-dimethylbutanoate is a structurally required intermediate. US Patent 5,945,535 teaches a multi-step sequence wherein this compound—generated via Reformatsky reaction and subsequent Michael addition with ethyl acrylate—undergoes Dieckmann ester condensation to form the 3,3-dimethylpiperidone core [4]. The gem-dimethyl group at C2 is essential for regiochemical control during cyclization; substituting a non-gem-dimethyl β-amino ester would yield an undesired piperidone substitution pattern incompatible with the norbenzomorphan pharmacophore [4]. Procurement should specify the racemic form (CAS 1350712-25-2) for initial route scouting, with enantiopure forms reserved for advanced SAR studies requiring defined stereochemistry at the C3 position.

Asymmetric Synthesis and Chiral Auxiliary Development Leveraging the Quaternary C2 Center

The combination of a chiral C3 amine and a gem-dimethyl quaternary C2 center makes ethyl 3-amino-2,2-dimethylbutanoate a valuable chiral building block for asymmetric synthesis applications where configurational stability at the stereocenter is paramount [5]. The steric bulk of the adjacent quaternary carbon may retard racemization at C3 during base-catalyzed reactions or prolonged storage, a potential advantage over ethyl 3-aminobutanoate whose stereocenter lacks this neighboring steric shield [6]. Recent advances in catalytic asymmetric synthesis have improved the accessibility of enantiopure (3R)- and (3S)-forms for large-scale applications [5]. Both enantiomers are commercially available (≥95% purity), and the hydrochloride salt (CAS 2375274-07-8) is available for aqueous-phase reactions or biological assay buffer compatibility [7].

β-Peptide and Foldamer Research Requiring β2,2-Amino Acid Monomers with Enhanced Proteolytic Stability

In β-peptide and foldamer research, geminally disubstituted β2,2-amino acids are established monomers that resist proteolytic degradation while modulating secondary structure propensity [3][8]. Ethyl 3-amino-2,2-dimethylbutanoate serves as the protected monomer for 3-amino-2,2-dimethylbutanoic acid incorporation into β-peptide sequences. The increased molecular complexity (complexity index 143 vs. 93.1 for non-gem-dimethyl analog) and the Thorpe–Ingold effect imposed by the gem-dimethyl group influence backbone torsion angles and helix/turn propensity in ways that non-gem-disubstituted β-amino acids cannot replicate [2][8]. IRIS Biotech documents that β,β-dimethyl amino acid incorporation at the P1′ position renders peptides highly resistant to serine protease degradation without significantly altering biological activity [3]. Researchers should source racemic material for initial conformational studies, progressing to enantiopure forms for biological evaluation of stereochemically defined β-peptides.

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